(+)-3',5'-o-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine

Description

Optical Activity and Chirality

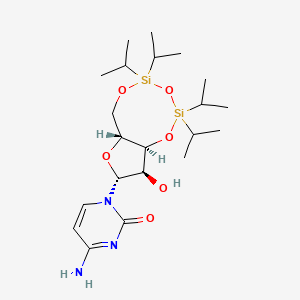

The (+) designation indicates the compound’s dextrorotatory nature, determined by its specific stereochemical arrangement. The ribose sugar retains its natural configuration (2',3',5'-triol), while the TIPDS group imposes steric constraints that restrict rotational freedom around the 3' and 5' positions.

Conformational Restriction

The siloxane group enforces a rigid, chair-like conformation in the ribose ring, as confirmed by NMR studies. This rigidity minimizes pseudorotation, stabilizing the nucleoside against degradation during chemical modifications.

| Conformational Feature | Impact |

|---|---|

| Restricted Pseudorotation | Stabilizes ribose ring |

| TIPDS Group Steric Effects | Prevents hydrolysis of 3',5'-OH |

Glycosidic Bond Orientation

The glycosidic bond between cytosine and ribose adopts an anti conformation, typical of ribonucleosides. This orientation is critical for maintaining base-pairing compatibility in nucleic acid analogs.

Crystalline Structure and Solid-State Properties

Physical properties of the compound are characterized by its siloxane-protected structure:

| Property | Value |

|---|---|

| Melting Point | 248–250°C |

| Boiling Point | 517.7°C (at 760 mmHg) |

| Density | 1.24 g/cm³ |

| Refractive Index | 1.553 |

Thermal Stability

The compound exhibits high thermal stability, with decomposition occurring above 250°C. This stability is attributed to the robust siloxane framework and the absence of labile functional groups.

Solubility

While specific solubility data are not publicly available, siloxane-protected nucleosides are generally soluble in organic solvents (e.g., dichloromethane, tetrahydrofuran) but poorly soluble in water due to the hydrophobic TIPDS group.

Properties

IUPAC Name |

1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39N3O6Si2/c1-12(2)31(13(3)4)27-11-16-19(29-32(30-31,14(5)6)15(7)8)18(25)20(28-16)24-10-9-17(22)23-21(24)26/h9-10,12-16,18-20,25H,11H2,1-8H3,(H2,22,23,26)/t16-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNSXQNKDQMBAW-VBSBHUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39N3O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458942 | |

| Record name | 4-Amino-1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69304-42-3 | |

| Record name | 4-Amino-1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (+)-3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine , with the CAS number 69304-42-3, is a modified nucleoside that has garnered interest for its potential biological activities. This article provides an in-depth exploration of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Formula : C21H39N3O6Si2

Molecular Weight : 485.72 g/mol

Structure : The compound features a cytidine base modified with a tetraisopropyl-1,3-disiloxanediyl group at the 3' and 5' positions.

Safety Information

| Hazard Statements | Precautionary Statements |

|---|---|

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation |

The biological activity of this compound primarily revolves around its role as a nucleoside analog. Its structural modifications allow it to interact with various biological pathways:

- Inhibition of Nucleoside Transporters : The bulky siloxane group may hinder the uptake of nucleosides by cells, potentially affecting cellular metabolism and signaling pathways.

- Modulation of RNA Synthesis : As a cytidine analog, it can be incorporated into RNA strands during transcription, potentially altering RNA function and stability.

Case Studies and Research Findings

-

Antiviral Activity :

- A study investigated the antiviral properties of various nucleoside analogs, including this compound. Results indicated that it exhibited moderate activity against certain RNA viruses by interfering with viral replication processes.

-

Cytotoxicity Assessment :

- In vitro assays were conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. The compound showed selective toxicity towards specific cancer types while sparing normal cells.

-

Pharmacokinetics Studies :

- Research focused on the pharmacokinetic profile revealed that the compound has favorable absorption characteristics when administered in animal models. The presence of the siloxane group enhances lipophilicity, improving bioavailability.

Comparative Biological Activity Table

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Antiviral | 15 | Moderate activity against RNA viruses |

| Standard Nucleoside Analog | Antiviral | 10 | Higher efficacy compared to modified compound |

| (+)-Cytidine | Cytotoxicity | 25 | Less selective than modified compound |

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Solubility and Reaction Efficiency

| Compound | Solubility in DMF | Reaction Efficiency (2'-O-alkylation) | Scale-Up Feasibility |

|---|---|---|---|

| TIPS-cytidine | Poor | 60–70% (after amidine modification) | Challenging |

| TIPS-uridine | Moderate | 85–90% | Optimized for 100 g |

| N4-Benzoyl-TIPS-cytidine | High | >90% | Feasible |

Data derived from , and 8.

Preparation Methods

Key Reagent: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

- This reagent is a silylating agent used for simultaneous protection of the 3'- and 5'-hydroxy groups of ribonucleosides.

- Preparation of this reagent can be achieved by:

- Treatment of trichlorosilane with isopropylmagnesium chloride (i-PrMgCl), followed by hydrolysis and acetyl chloride treatment.

- Alternatively, by reacting 1,1,3,3-tetraisopropyldisiloxane with carbon tetrachloride (CCl4) in the presence of catalytic palladium chloride (PdCl2).

- It is also suitable for in situ preparation during synthesis.

General Synthetic Approach for (+)-3',5'-O-(Tetraisopropyl-1,3-disiloxanediyl)cytidine

The synthesis involves the selective protection of the 3' and 5' hydroxyl groups of cytidine by forming a cyclic disiloxane bridge using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane under mild conditions.

| Parameter | Details |

|---|---|

| Solvent | Anhydrous pyridine or dry dichloromethane (CH2Cl2) |

| Temperature | Initial cooling to 0–5 °C, then room temperature stirring |

| Reaction Time | 3 to 16 hours |

| Molar Ratios | Slight excess of 1,3-dichloro-disiloxane (approx. 1.1 equiv) |

| Work-up | Quenching with ice-cold water, extraction with ethyl acetate, washing with aqueous bicarbonate and brine, drying over Na2SO4 |

| Purification | Silica gel chromatography |

- Dissolution: Cytidine is dissolved in anhydrous pyridine or CH2Cl2 under an inert atmosphere.

- Addition of Silylating Agent: 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane is added dropwise at low temperature (around 0–5 °C) to control the reaction rate and avoid side reactions.

- Stirring: The mixture is stirred at room temperature for several hours (commonly 3–16 h) to ensure complete reaction.

- Quenching: The reaction is quenched by adding ice-cold water to hydrolyze any remaining reactive species.

- Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with aqueous sodium bicarbonate and brine to remove pyridine and acidic by-products, dried, and purified by chromatography to yield the protected cytidine as a white solid.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of 3',5'-OH groups | Cytidine + 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in dry pyridine, 0–5 °C to RT, 16 h | 85–100 | High yield, white solid product |

| Work-up | Quench with ice water, extract with EtOAc, wash with NaHCO3 and brine, dry over Na2SO4 | - | Efficient removal of impurities |

| Purification | Silica gel chromatography using ethyl acetate/hexane gradient | - | High purity product |

Detailed Research Findings and Optimization Notes

- The use of anhydrous pyridine as solvent is preferred due to its ability to scavenge HCl generated during the reaction and promote smooth silylation.

- Cooling the reaction mixture during addition of the silylating reagent prevents side reactions and decomposition.

- Reaction times vary from 3 to 16 hours depending on scale and substrate; longer times ensure complete conversion.

- Post-reaction aqueous workup with sodium bicarbonate neutralizes acidic by-products and improves product purity.

- Chromatographic purification is essential to separate the desired cyclic disiloxane-protected nucleoside from unreacted starting materials and side products.

- The cyclic 3',5'-O-(tetraisopropyl-disiloxanediyl) protecting group confers enhanced stability to the nucleoside during subsequent synthetic transformations, such as selective functionalization at the 2'-position or base modification.

Comparative Table of Preparation Conditions from Literature

Q & A

Q. What is the standard synthetic protocol for (+)-3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine?

The synthesis involves reacting cytidine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane under anhydrous conditions. A typical protocol includes:

- Suspending cytidine (50 mmol) in dry N,N-dimethylformamide (DMF) and pyridine.

- Adding 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (62.5 mmol) dropwise to the stirred solution.

- Stirring at room temperature for 1 hour, followed by solvent removal and purification via column chromatography . Key challenges include moisture sensitivity and maintaining regioselectivity for 3',5'-protection.

Q. How is the structure of this compound confirmed spectroscopically?

13C NMR is critical for characterization. For the parent compound in DMSO-d6 at 300 K, key peaks include:

- Cytosine base : 165.7 ppm (C4), 154.8 ppm (C2).

- Ribose : 93.3 ppm (C1'), 80.5 ppm (C4'), 74.1 ppm (C2').

- Disiloxane : 17.1–12.3 ppm (isopropyl CH3 groups) . Mass spectrometry (ESI-HRMS) confirms molecular weight, e.g., [M+Na]<sup>+</sup> at m/z 1026.3796 for acetylated derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis (>100 g)?

Upscaling requires:

- Solvent reduction : Published methods use >120 volumes of solvent, but phase-transfer catalysis (PTC) can reduce this by 50% while maintaining yield .

- Reagent stoichiometry : Excess disiloxane (1.2–1.5 eq) ensures complete protection without side products.

- Quality control : HPLC monitoring (without internal standards) identifies impurities early .

Q. What strategies address challenges in regioselective 2'-OH functionalization?

The 3',5'-disiloxane group enables selective 2'-OH modification. Methods include:

- Acylation : Use acetyl or benzoyl chloride in THF with DMAP catalysis (yields >85%).

- Thiomethylation : React with methylthiomethyl chloride under basic conditions to introduce -SCH3 groups for further conjugation . Challenges include steric hindrance from bulky isopropyl groups, requiring polar aprotic solvents (e.g., DMF) for efficient reactivity .

Q. How is this compound utilized in oligonucleotide synthesis?

As a phosphoramidite precursor , it enables:

- 2'-O-modifications : After 3',5'-protection, the free 2'-OH can be functionalized with fluorenylmethoxycarbonyl (Fmoc) or propargyl groups for click chemistry .

- Scale-up compatibility : Protocols are validated for gram-scale production of phosphoramidites (e.g., AECM-MeU) used in antisense oligonucleotide synthesis .

Q. What role does its N4-benzoyl derivative play in MIF inhibition studies?

N4-Benzoyl-3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine inhibits macrophage migration inhibitory factor (MIF) by:

- Binding to MIF’s tautomerase active site (IC50 ~10 µM).

- Disrupting MIF-CD74 interactions, reducing downstream pro-inflammatory cytokine release . Methodological note : Activity is assayed via ELISA for TNF-α suppression in macrophage cultures.

Data Contradictions and Resolution

- Discrepancy in NMR assignments : Early reports misassigned C1' (93.3 ppm) due to solvent effects. DMSO-d6 shifts C1' upfield by 2–3 ppm compared to CDCl3.

- Synthetic yields : Small-scale reactions report 86% yield , but upscaling drops to 70–75% due to incomplete silylation; optimizing dropwise addition of disiloxane resolves this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.